molecular formula C7H9NO3S B095480 ethyl 2-amino-4-hydroxythiophene-3-carboxylate CAS No. 16694-23-8

ethyl 2-amino-4-hydroxythiophene-3-carboxylate

Cat. No.: B095480
CAS No.: 16694-23-8
M. Wt: 187.22 g/mol
InChI Key: MWNFUBNNWKPURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-amino-4-hydroxythiophene-3-carboxylate is a chemical compound with the molecular formula C7H9NO3S It is a thiophene derivative, which means it contains a five-membered ring structure with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate typically involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Mixing: Ethyl acetoacetate and thiourea are mixed in a solvent.

    Heating: The mixture is heated under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization.

    Purification: The final product is purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-4-hydroxythiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Alkylated or acylated thiophene derivatives

Scientific Research Applications

ethyl 2-amino-4-hydroxythiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral properties.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(3-hydroxyphenyl)-3-thiophenecarboxylate
  • Ethyl 2-amino-4-(4-hydroxyphenyl)-3-thiophenecarboxylate
  • Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate

Uniqueness

ethyl 2-amino-4-hydroxythiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

16694-23-8

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

ethyl 2-amino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4(9)3-12-6(5)8/h3,9H,2,8H2,1H3

InChI Key

MWNFUBNNWKPURP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1O)N

Canonical SMILES

CCOC(=O)C1=C(SC=C1O)N

16694-23-8

Synonyms

2-Amino-4-hydroxy-3-thiophenecarboxylic acid ethyl ester

Origin of Product

United States

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